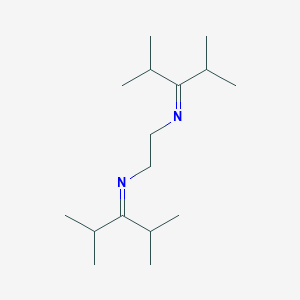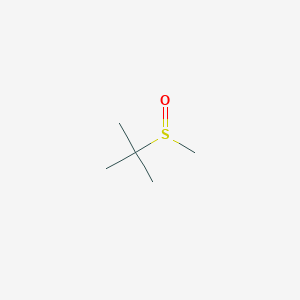
tert-ブチルメチルスルホキシド
概要
説明
tert-Butyl methyl sulfoxide is an organosulfur compound with the molecular formula C5H12OS. It is characterized by the presence of a sulfoxide functional group, where a sulfur atom is bonded to an oxygen atom and two carbon atoms. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various industrial applications.
科学的研究の応用
tert-Butyl methyl sulfoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.
Biology: It serves as a model compound for studying the biological activity of sulfoxides and their interactions with biomolecules.
Medicine: Research on tert-Butyl methyl sulfoxide has explored its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a solvent in various industrial processes.
作用機序
- Subsequent treatment with various nucleophiles leads to the formation of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions . This activation allows the sulfoxide to interact with various nitrogen, carbon, or oxygen nucleophiles, leading to the formation of a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .
Molecular Mechanism
It is known that sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions . This activation allows the sulfoxide to interact with various nitrogen, carbon, or oxygen nucleophiles
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of “tert-Butyl methyl sulfoxide” in animal models
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl methyl sulfoxide can be synthesized through the oxidation of tert-butyl methyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In industrial settings, tert-Butyl methyl sulfoxide is produced using similar oxidation methods but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of tert-Butyl methyl sulfoxide can lead to the formation of tert-butyl methyl sulfone.
Reduction: Reduction of tert-Butyl methyl sulfoxide can regenerate the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to convert the sulfoxide back to the sulfide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with tert-Butyl methyl sulfoxide under acidic or basic conditions to form various substituted products.
Major Products Formed
Oxidation: tert-Butyl methyl sulfone.
Reduction: tert-Butyl methyl sulfide.
Substitution: Various substituted sulfoxides and sulfides, depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different steric and electronic effects due to the absence of the tert-butyl group.
Methyl phenyl sulfoxide: Another sulfoxide with different reactivity and applications due to the presence of a phenyl group.
tert-Butyl phenyl sulfoxide: Similar in structure but with a phenyl group instead of a methyl group, leading to different chemical behavior.
Uniqueness
tert-Butyl methyl sulfoxide is unique due to the presence of both a tert-butyl group and a methyl group, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable reagent in specific synthetic applications where other sulfoxides may not be as effective.
特性
IUPAC Name |
2-methyl-2-methylsulfinylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPSRLQZMDWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903793 | |
| Record name | NoName_4544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-11-2 | |
| Record name | tert-Butyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages and disadvantages of using Vibrational Circular Dichroism (VCD) spectroscopy to determine the absolute configuration of chiral sulfoxides like tert-butyl methyl sulfoxide?
A1: VCD spectroscopy offers a distinct advantage in determining the absolute configuration of chiral molecules like sulfoxides. Unlike traditional methods that often rely on chemical derivatization or comparison with known compounds, VCD provides a direct measurement of the molecule's chirality. This is achieved by analyzing the differential absorption of left and right circularly polarized infrared light, a phenomenon directly related to the molecule's 3D structure. This technique has been successfully employed to confirm the absolute configuration of tert-butyl methyl sulfoxide. [, ]
Q2: How does the structure of tert-butyl methyl sulfoxide influence its vibrational properties, and how is this reflected in its VCD spectrum?
A2: The presence of the bulky tert-butyl group in tert-butyl methyl sulfoxide significantly influences its conformational preferences. This steric bulk leads to distinct conformers with different spatial arrangements of the methyl and tert-butyl groups relative to the sulfoxide moiety (S=O). These conformational differences directly impact the molecule's vibrational modes, leading to variations in the energies and intensities of specific infrared absorption bands.
Q3: Can tert-butyl methyl sulfoxide be utilized in synthetic chemistry, and if so, what are the advantages of using this specific sulfoxide?
A3: Yes, tert-butyl methyl sulfoxide can be used as a starting material in organic synthesis. One example is its reaction with BocN3 (N-tert-butyloxycarbonyl azide) in the presence of FeCl2, which converts the sulfoxide to the corresponding sulfoximine. [] This reaction proceeds under relatively mild conditions and demonstrates the utility of tert-butyl methyl sulfoxide as a building block for synthesizing more complex sulfur-containing compounds.
Q4: How does the stereochemistry of tert-butyl methyl sulfoxide impact its reactivity in the iron(II)-mediated nitrene transfer reaction with BocN3?
A4: Research indicates that the iron(II)-mediated nitrene transfer reaction using BocN3 proceeds with retention of configuration at the sulfur center. [] This means that starting with enantiomerically pure tert-butyl methyl sulfoxide (either R or S) will yield the corresponding sulfoximine with the same absolute configuration. This stereospecificity suggests a concerted mechanism where the nitrene transfer and bond formation occur simultaneously, preserving the chirality at the sulfur atom.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


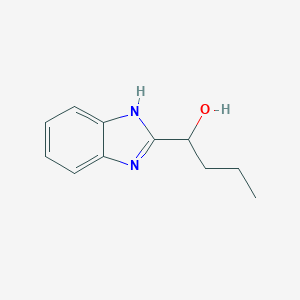


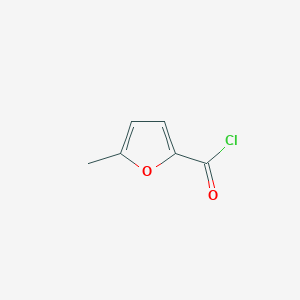

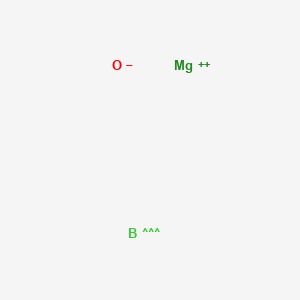


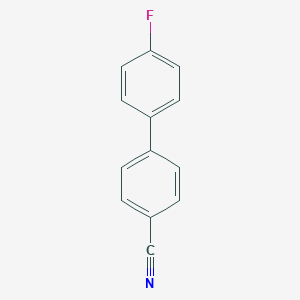

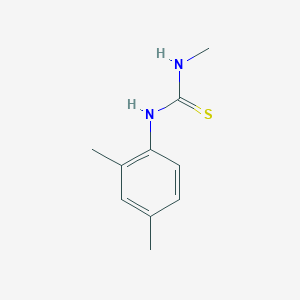
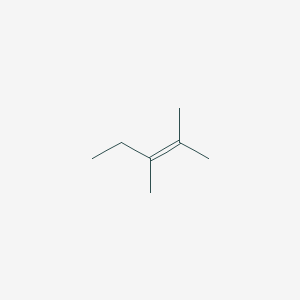
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
